molecular formula C16H21BrF2N2O2 B13927185 tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate

tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate

Cat. No.: B13927185
M. Wt: 391.25 g/mol
InChI Key: FZPVTENSVMMONU-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a bromopyridinyl group and a difluoromethyl group. The tert-butyl group attached to the piperidine ring enhances its stability and solubility.

Preparation Methods

The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-bromopyridine with difluoromethylating agents to introduce the difluoromethyl group. This intermediate is then reacted with piperidine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Chemical Reactions Analysis

tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural rigidity. The bromopyridinyl group can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity .

Comparison with Similar Compounds

tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its difluoromethyl group, which can enhance its binding affinity and biological activity.

Properties

Molecular Formula

C16H21BrF2N2O2

Molecular Weight

391.25 g/mol

IUPAC Name

tert-butyl 4-[(6-bromopyridin-2-yl)-difluoromethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H21BrF2N2O2/c1-15(2,3)23-14(22)21-9-7-11(8-10-21)16(18,19)12-5-4-6-13(17)20-12/h4-6,11H,7-10H2,1-3H3

InChI Key

FZPVTENSVMMONU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)Br)(F)F

Origin of Product

United States

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